molecular formula C11H11IO2 B12549241 5-(Iodomethyl)-5-phenyloxolan-2-one CAS No. 183370-67-4

5-(Iodomethyl)-5-phenyloxolan-2-one

Cat. No.: B12549241
CAS No.: 183370-67-4
M. Wt: 302.11 g/mol
InChI Key: AVIWNYCSECCECP-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a phenyl group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of chloromethyl pivalate with sodium iodide in ethyl acetate as a solvent. This reaction is carried out under reflux conditions for about 6 hours, resulting in the formation of the desired iodomethyl compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-5-phenyloxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide in ethyl acetate under reflux conditions.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include oxirane derivatives, methyl derivatives, and various substituted oxolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Iodomethyl)-5-phenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-5-phenyloxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for the formation of new carbon-iodine bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Iodomethane: Similar in that it contains an iodomethyl group but lacks the oxolane ring.

    Chloromethyl pivalate: A precursor in the synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one.

    Oxirane derivatives: Structurally related due to the presence of an oxirane ring.

Uniqueness

This compound is unique due to the combination of an iodomethyl group and a phenyl-substituted oxolane ring. This unique structure imparts specific reactivity and properties that are not found in simpler compounds like iodomethane or chloromethyl pivalate.

Properties

CAS No.

183370-67-4

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

5-(iodomethyl)-5-phenyloxolan-2-one

InChI

InChI=1S/C11H11IO2/c12-8-11(7-6-10(13)14-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

AVIWNYCSECCECP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(CI)C2=CC=CC=C2

Origin of Product

United States

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